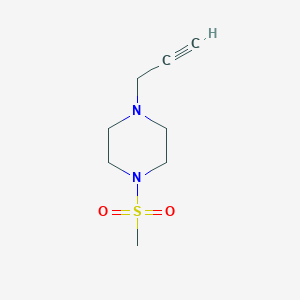

1-(Methylsulfonyl)-4-(prop-2-yn-1-yl)piperazine

Descripción general

Descripción

1-(Methylsulfonyl)-4-(prop-2-yn-1-yl)piperazine is a chemical compound with the molecular formula C7H13N3O2S . The compound is part of a class of organic compounds known as piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring.

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a methylsulfonyl group and a prop-2-yn-1-yl group .Chemical Reactions Analysis

Chemical reactions involving compounds similar to this compound have been studied. For example, visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer was developed and afforded the corresponding formamides in good yields under mild conditions .Aplicaciones Científicas De Investigación

1. Role in Analytical Chemistry and Pharmacokinetics

1-(Methylsulfonyl)-4-(prop-2-yn-1-yl)piperazine derivatives have been used in the field of analytical chemistry and pharmacokinetics. For instance, a study by Kline, Kusma, and Matuszewski (1999) describes a method for the determination of a specific oxytocin receptor antagonist in human plasma. This method involves pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection, highlighting the analytical utility of such compounds in precise measurement techniques (Kline, Kusma, & Matuszewski, 1999).

2. Application in Neuropharmacology

In neuropharmacology, piperazinyl derivatives have been identified for their binding affinities to serotonin receptors, which are crucial for understanding and treating various neurological disorders. Park et al. (2011) and Park et al. (2010) conducted studies on derivatives like 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, showing significant binding affinity and selectivity for serotonin receptors (Park et al., 2011); (Park et al., 2010).

3. Synthesis and Structural Analysis

The synthesis and structural analysis of piperazine derivatives, including 1-(methylsulfonyl)piperazine, are essential for the development of new pharmaceuticals. Naveen et al. (2007) detailed the synthesis and crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, providing valuable insights into the molecular structure of these compounds (Naveen et al., 2007).

Mecanismo De Acción

The mechanism of action for the reactions involving compounds similar to 1-(Methylsulfonyl)-4-(prop-2-yn-1-yl)piperazine has been investigated. In the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers, and 1 O2 and O2˙− are generated through energy transfer and a single electron transfer pathway and play an important role in the reaction .

Propiedades

IUPAC Name |

1-methylsulfonyl-4-prop-2-ynylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-3-4-9-5-7-10(8-6-9)13(2,11)12/h1H,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIPOKJTTBKCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)ethyl]-2-methylalanine](/img/structure/B3093855.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B3093866.png)